2,5-Dimethyl-3-(propylsulfanyl)furan
Description
Properties
CAS No. |
55764-24-4 |
|---|---|
Molecular Formula |
C9H14OS |
Molecular Weight |
170.27 g/mol |
IUPAC Name |
2,5-dimethyl-3-propylsulfanylfuran |
InChI |
InChI=1S/C9H14OS/c1-4-5-11-9-6-7(2)10-8(9)3/h6H,4-5H2,1-3H3 |
InChI Key |
STLYDBUTGHWWHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(OC(=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-3-(propylthio)furan can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is a reaction used to synthesize substituted furans from 1,4-diketones . The reaction typically requires an acid catalyst and proceeds through the formation of an enol intermediate, followed by cyclization and dehydration to yield the furan ring.
Industrial Production Methods: Industrial production of 2,5-Dimethyl-3-(propylthio)furan may involve the use of advanced catalytic processes to enhance yield and efficiency. For instance, palladium-catalyzed cross-coupling reactions have been employed to synthesize substituted furans under mild conditions . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-3-(propylthio)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the furan ring to dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
2,5-Dimethyl-3-(propylthio)furan has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of polymers and other materials due to its reactivity and stability.
Mechanism of Action
The mechanism by which 2,5-Dimethyl-3-(propylthio)furan exerts its effects involves interactions with various molecular targets. The compound can undergo Diels-Alder reactions, forming adducts with dienophiles . These reactions are facilitated by the electron-rich nature of the furan ring, which allows it to participate in cycloaddition reactions. The resulting adducts can further undergo transformations, leading to the formation of biologically active compounds.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Furan Derivatives
*Calculated molecular weight based on formula.
Research Findings and Implications
- Antioxidant Potential: Furan derivatives with heteroatoms (e.g., sulfur in the target compound) show promise in inhibiting lipid oxidation, as demonstrated by pyran/furan structures in bay leaves . Comparative studies suggest that sulfur-containing groups improve radical-quenching efficiency over purely hydrocarbon substituents.
Pharmaceutical Relevance :
The COX-2 inhibitor (C₁₈H₁₆FO₃S) underscores the importance of bulky, electronegative substituents in modulating biological activity . By analogy, the propylsulfanyl group in the target compound could be optimized for anti-inflammatory or antimicrobial applications.Material Science Applications :
The crystalline stability of 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran highlights how halogen and aryl substituents enhance structural rigidity . In contrast, the target compound’s alkyl and sulfur groups may favor solubility in organic solvents, aiding its use in polymer or coating formulations.
Notes
Data Limitations : Direct experimental data on this compound are scarce; comparisons are extrapolated from structurally related compounds.
Substituent-Driven Design : The diversity of furan derivatives underscores the critical role of functional groups in tuning properties for specific applications.
Future Directions : Targeted synthesis and testing of the propylsulfanyl-substituted furan are recommended to validate its hypothesized antioxidant and solubility advantages.
Biological Activity
2,5-Dimethyl-3-(propylsulfanyl)furan is a heterocyclic compound characterized by a furan ring structure substituted with methyl and propylsulfanyl groups. Its unique chemical structure suggests potential biological activities, which have been explored in various studies. This article consolidates findings related to its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 170.29 g/mol. The presence of the furan ring and the propylsulfanyl group enhances its reactivity and potential interactions with biological targets.
Antioxidant Activity
Recent studies indicate that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | TBD | Scavenging free radicals |
| Similar Compounds | 10-50 | Inhibition of lipid peroxidation |
Antimicrobial Activity
The antimicrobial potential of this compound has been investigated against various pathogens. The compound demonstrated promising activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Studies have shown that the compound's effectiveness may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The furan ring contributes to the electron-donating ability, allowing it to neutralize free radicals effectively.
- Membrane Disruption : The propylsulfanyl group may interact with lipid membranes, leading to increased permeability and eventual cell lysis in bacteria.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways has been suggested, although specific targets remain under investigation.
Study on Antioxidant Properties
A study conducted by evaluated the antioxidant capacity of various furan derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers in vitro, suggesting therapeutic potential in oxidative stress-related conditions.
Antimicrobial Efficacy Assessment
Research published in assessed the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. The study concluded that the compound exhibited comparable effectiveness to standard antibiotics at certain concentrations.
Q & A
Q. Answer :
- Ventilation : Use fume hoods to prevent inhalation of volatile compounds.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid dermal contact.
- Storage : Keep in inert atmospheres (e.g., argon) to prevent oxidation.
- Emergency Measures : Consult SDS guidelines for spill management and first aid (e.g., flushing eyes with water for 15 minutes) .
Advanced: How can computational chemistry predict the reactivity of this compound in different solvents?
Q. Answer :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to identify reactive sites (e.g., sulfur atom in the propylsulfanyl group as a nucleophilic center).
- Solvent Effects : Use COSMO-RS models to simulate solvation free energies and polarity impacts.
- Validation : Compare computed reaction pathways with experimental kinetic data (e.g., Arrhenius plots for thermal decomposition) .
Q. Example Workflow :
Optimize geometry using B3LYP/6-31G(d).
Perform solvent continuum modeling (e.g., water vs. hexane).
Validate via in-situ FTIR monitoring of reactions .
Advanced: How can researchers resolve contradictions in thermal stability data for this compound?
Q. Answer :
- Experimental Replication : Conduct differential scanning calorimetry (DSC) under controlled atmospheres (e.g., nitrogen vs. air).
- Data Comparison : Cross-check gas-phase thermochemical data (e.g., ΔvapH = 38.5 kJ/mol) with NIST benchmarks .
- Statistical Analysis : Apply ANOVA to assess reproducibility across multiple trials.
- Impurity Analysis : Use GC-MS to identify contaminants affecting stability measurements .
Advanced: What analytical challenges arise when quantifying this compound in food matrices?
Q. Answer :
- Matrix Interference : Use headspace solid-phase microextraction (HS-SPME) coupled with GC-MS to isolate volatile analytes.
- Internal Standards : Mitigate matrix effects with deuterated analogs (e.g., d₃-2,5-Dimethylfuran).
- Validation : Perform spike-recovery tests (target recovery: 90–110%) and limit of detection (LOD) studies.
- Reference Methodology : Adapt EFSA’s protocols for furan detection, such as harmonizing extraction temperatures .
Advanced: How can X-ray crystallography elucidate structural features of this compound derivatives?
Q. Answer :
- Crystallization : Grow single crystals via slow evaporation in aprotic solvents (e.g., dichloromethane/hexane).
- Data Collection : Resolve structures using SHELX software; analyze dihedral angles (e.g., furan ring planarity) and intermolecular interactions (e.g., S⋯S contacts).
- Comparative Analysis : Benchmark against hexasubstituted dihydrofuran derivatives, noting deviations in bond lengths (e.g., C-S = 1.81 Å vs. C-Br = 1.93 Å) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
